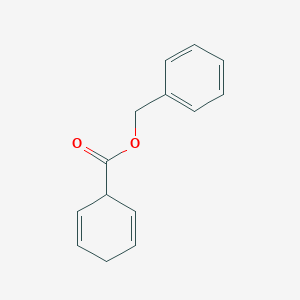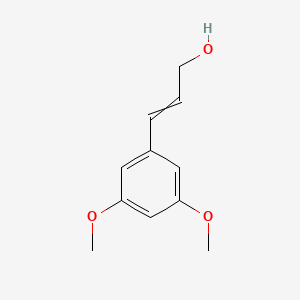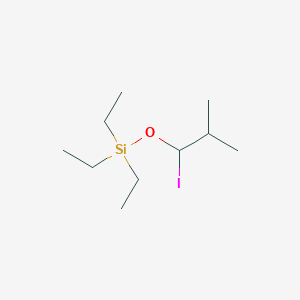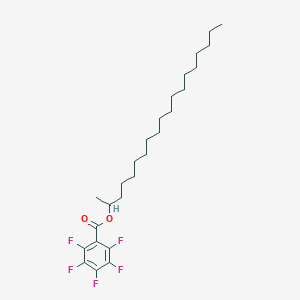![molecular formula C17H16O6 B12561525 Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate CAS No. 194221-08-4](/img/structure/B12561525.png)
Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate is an organic compound with a complex structure that includes a furan ring substituted with a methoxyphenyl group and a butenedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate typically involves the reaction of 4-methoxyphenylfuran with dimethyl but-2-enedioate under specific conditions. The reaction is often catalyzed by a palladium catalyst in the presence of a base, such as potassium carbonate, and conducted in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include furanones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate exerts its effects involves interactions with specific molecular targets. The furan ring and methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that further contribute to the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-[5-(4-chlorophenyl)furan-2-yl]but-2-enedioate
- Dimethyl 2-[5-(4-nitrophenyl)furan-2-yl]but-2-enedioate
- Dimethyl 2-[5-(4-methylphenyl)furan-2-yl]but-2-enedioate
Uniqueness
Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties .
Properties
CAS No. |
194221-08-4 |
|---|---|
Molecular Formula |
C17H16O6 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate |
InChI |
InChI=1S/C17H16O6/c1-20-12-6-4-11(5-7-12)14-8-9-15(23-14)13(17(19)22-3)10-16(18)21-2/h4-10H,1-3H3 |
InChI Key |
JRCPROOIOSQBJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C(=CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1',1''-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene)](/img/structure/B12561444.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
![Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione](/img/structure/B12561454.png)
![Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate](/img/structure/B12561460.png)
![(3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol](/img/structure/B12561464.png)

![2,6-Bis[(propan-2-yl)oxy]phenol](/img/structure/B12561487.png)

![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)


![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)
![4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)

